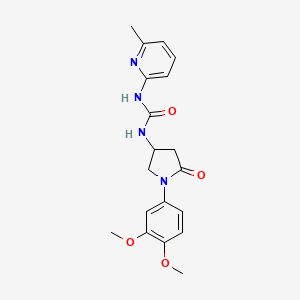

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-12-5-4-6-17(20-12)22-19(25)21-13-9-18(24)23(11-13)14-7-8-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGQBQCFCSYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

Introduction of the Methylpyridinyl Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the methylpyridinyl group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Studies :

- A study evaluated the efficacy of similar pyrrolidinone derivatives against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results demonstrated IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against these cancer types .

- Another investigation focused on the compound's ability to inhibit cell proliferation across National Cancer Institute (NCI)-60 human cancer cell lines, revealing broad-spectrum activity .

Anti-inflammatory Effects

The compound has also been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages.

Research Findings :

- In controlled experiments where macrophages were stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production compared to untreated controls, highlighting its potential for treating inflammatory diseases.

Antimicrobial Properties

Emerging research suggests that derivatives of this compound possess promising antimicrobial activity against various bacterial strains.

Efficacy Studies :

- Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Mechanism of Action

The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)urea: Similar structure but lacks the pyrrolidinone ring.

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methylpyridinyl moiety.

1-(6-Methylpyridin-2-yl)-3-(5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, supported by data tables and research findings.

The molecular formula of the compound is with a molecular weight of 368.43 g/mol. The compound features a pyrrolidine ring, a urea moiety, and methoxy-substituted aromatic groups, which contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Molecular Formula | C21H24N2O4 |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the pyrrolidine ring allows for potential interactions with neurotransmitter systems, while the methoxy groups may enhance lipophilicity, facilitating cellular uptake.

Antitumor Activity

Research indicates that compounds structurally related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exhibit significant antitumor properties. For instance, derivatives have shown selective inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. A related compound demonstrated significant antitumor activity in bladder cancer xenograft models by inhibiting FGFR signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that certain derivatives display strong inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition is relevant for managing conditions like peptic ulcers.

Antibacterial Activity

The antibacterial properties of similar compounds have been documented, with moderate activity against various strains such as Salmonella typhi and Bacillus subtilis. This activity is attributed to the structural motifs present in the compounds that facilitate interaction with bacterial cell components .

Study 1: Anticancer Activity

In a study focusing on the anticancer potential of urea derivatives, researchers synthesized several compounds based on the urea framework similar to our target compound. These derivatives were tested against multiple cancer cell lines and exhibited IC50 values ranging from 0.5 to 10 µM, indicating promising anticancer activity .

Study 2: Enzyme Inhibition Profile

A comparative study on enzyme inhibition revealed that several synthesized derivatives showed IC50 values for AChE inhibition ranging from 0.63 µM to 2.14 µM. The study highlighted the importance of structural features in enhancing inhibitory potency .

Q & A

Q. What role does the 6-methylpyridin-2-yl group play in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.